(4-Methoxyphenyl)(phenyl)acetonitrile
Overview
Description
(4-Methoxyphenyl)(phenyl)acetonitrile is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(phenyl)acetonitrile typically involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong nucleophiles.
Major Products Formed:
Oxidation: 4-Methoxyphenylacetic acid.
Reduction: 4-Methoxyphenylmethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)(phenyl)acetonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(phenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The pathways involved include nucleophilic addition, substitution, and reduction reactions .
Comparison with Similar Compounds
- 4-Methoxybenzyl cyanide
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzonitrile
- 4-Methylbenzyl cyanide
- 4-Fluorophenylacetonitrile
Comparison: (4-Methoxyphenyl)(phenyl)acetonitrile is unique due to the presence of both a methoxy group and a phenylacetonitrile moiety, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRODAMTCYVZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283483 | |
Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-79-4 | |
Record name | NSC31756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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